Molecular weight and chemical formula of 4-[2-(1-Naphthyloxy)ethyl]piperidine HCl
Molecular weight and chemical formula of 4-[2-(1-Naphthyloxy)ethyl]piperidine HCl
An In-Depth Technical Guide to 4-[2-(1-Naphthyloxy)ethyl]piperidine HCl
Abstract
This technical guide provides a comprehensive overview of 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride, a heterocyclic compound featuring a piperidine core linked to a naphthalene moiety. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth information on its chemical identity, physicochemical properties, a proposed synthetic route, and detailed protocols for analytical characterization. By synthesizing data from established chemical databases and analogous scientific literature, this guide serves as a foundational resource for the study and application of this compound in a research setting.
Introduction
4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride is a molecule of significant interest due to its composite structure, which combines two pharmacologically relevant scaffolds. The piperidine ring is a ubiquitous feature in a vast array of central nervous system (CNS) active agents and other therapeutics, valued for its ability to interact with various biological targets and its favorable pharmacokinetic properties.[1][2] The naphthalene group, a rigid bicyclic aromatic system, is often employed in drug design to establish specific hydrophobic and π-stacking interactions within receptor binding pockets.
The combination of these moieties via an ether linkage suggests potential utility as a research tool or an intermediate in the synthesis of more complex molecules. While specific biological data for this exact compound is not widely published, its structural elements are present in ligands targeting a range of receptors, including serotonin (5-HT) receptors, sigma (σ) receptors, and purinergic (P2Y) receptors.[1][3][4][5] This guide provides the core chemical and analytical information necessary to facilitate further investigation into its potential applications.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is the cornerstone of reproducible scientific research. This section details the fundamental descriptors for 4-[2-(1-Naphthyloxy)ethyl]piperidine HCl.
Names and Identifiers
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Systematic (IUPAC) Name: 4-(2-naphthalen-1-yloxyethyl)piperidine;hydrochloride
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Common Synonyms: 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride, 4-(2-(Naphthalen-1-yloxy)ethyl)piperidine hydrochloride
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PubChem Compound ID: 75539369[6]
Core Physicochemical Data
| Property | Value | Source |
| Chemical Formula | C17H22ClNO | PubChem[6] |
| Molecular Weight | 291.8 g/mol | PubChem[6] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available in literature. | - |
| Solubility | Expected to be soluble in water, methanol, and DMSO. | - |
Synthesis and Purification
A reliable synthetic route is critical for obtaining high-purity material for research. While a specific published procedure for this compound is scarce, a robust and logical pathway can be designed based on fundamental organic chemistry principles, primarily the Williamson ether synthesis. This method is a time-honored and efficient strategy for forming ether linkages.
Retrosynthetic Analysis
The proposed synthesis involves the formation of the ether bond between the 1-naphthol and the piperidine ethyl side chain. This disconnection provides two readily available starting materials.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol
This protocol describes a two-step process involving the formation of the ether followed by conversion to the hydrochloride salt. The use of a nitrogen-protecting group (e.g., Boc) on the piperidine is recommended to prevent N-alkylation side reactions.
Step 1: Synthesis of tert-butyl 4-(2-(naphthalen-1-yloxy)ethyl)piperidine-1-carboxylate
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Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 1-naphthol (1.0 eq) in anhydrous dimethylformamide (DMF).
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Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
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Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenolic hydroxyl group of 1-naphthol to form the highly nucleophilic sodium 1-naphthoxide. This enhances its reactivity towards the electrophile.
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Alkylation: After stirring for 30 minutes at 0 °C, add a solution of tert-butyl 4-(2-tosyloxyethyl)piperidine-1-carboxylate (1.05 eq) or a corresponding halide (e.g., bromo- or chloro- derivative) in DMF dropwise. Allow the reaction to warm to room temperature and stir overnight.
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Causality: The tosylate is an excellent leaving group, facilitating the SN2 reaction with the naphthoxide nucleophile.
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Workup and Purification: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate).
Step 2: Deprotection and Salt Formation
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Deprotection: Dissolve the purified Boc-protected intermediate from Step 1 in a minimal amount of 1,4-dioxane.
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Acidification: Add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
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Self-Validation: The reaction is complete when the starting material spot on the TLC plate disappears and a new, more polar spot (the product) appears at the baseline.
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Isolation: The hydrochloride salt product will typically precipitate from the dioxane solution. Collect the solid by vacuum filtration. Wash the solid with cold diethyl ether to remove residual solvent and impurities.
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Final Purification: Dry the resulting solid under high vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/ether) to obtain high-purity 4-[2-(1-Naphthyloxy)ethyl]piperidine HCl.
Analytical Characterization and Quality Control
Rigorous analytical testing is mandatory to confirm the identity, structure, and purity of the synthesized compound. The following workflow and protocols provide a standard for comprehensive characterization.
Workflow for Compound Verification
Caption: Standard workflow for analytical validation.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To confirm the covalent structure of the molecule by analyzing the chemical environment of its hydrogen and carbon atoms.
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Methodology:
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Prepare a sample by dissolving 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).
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Transfer the solution to a 5 mm NMR tube.
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Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
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Expected ¹H NMR Signals:
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Naphthalene region (7H): Multiple signals in the aromatic region (~7.0-8.2 ppm).
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Piperidine N-H (2H): A broad signal for the two protons on the nitrogen of the hydrochloride salt.
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O-CH₂ (2H): A triplet corresponding to the methylene group attached to the naphthyloxy oxygen.
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Piperidine C-H (9H): Complex multiplets for the protons on the piperidine ring.
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Ethyl Bridge CH₂ (2H): A multiplet for the methylene group attached to the piperidine ring.
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Expected ¹³C NMR Signals: Signals corresponding to the unique carbon atoms of the naphthalene ring, the piperidine ring, and the ethyl bridge.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
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Objective: To confirm the elemental composition and molecular weight.
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Methodology:
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Prepare a dilute solution (10-100 µg/mL) of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).
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Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
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Acquire the spectrum in positive ion mode.
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Self-Validating System: The instrument is calibrated using a known standard. The measured mass of the analyte must match the theoretical calculated mass to within a narrow tolerance (typically < 5 ppm).
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Expected Result: An intense signal corresponding to the protonated parent molecule [M+H]⁺ with an m/z value matching the calculated exact mass of the free base, C₁₇H₂₂NO⁺.
Protocol 3: High-Performance Liquid Chromatography (HPLC)
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Objective: To determine the purity of the compound.
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Methodology:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.
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Mobile Phase B: 0.1% TFA or formic acid in acetonitrile.
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Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector set to a wavelength where the naphthalene chromophore absorbs strongly (e.g., 254 nm).
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Analysis: Purity is calculated based on the area percentage of the main product peak relative to the total area of all observed peaks.
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Potential Pharmacological Context and Safety
The structural components of 4-[2-(1-Naphthyloxy)ethyl]piperidine HCl suggest several avenues for pharmacological investigation. The piperidine scaffold is a key element in many neuropharmacological agents, and its derivatives have shown affinity for sigma (σ) receptors, which are implicated in cell survival and proliferation.[1] Furthermore, naphthalene-based structures have been developed as potent antagonists for receptors like the P2Y14 receptor, which is involved in inflammatory processes.[4][5] The local anesthetic activity of related naphthyloxy derivatives has also been explored, suggesting a potential interaction with ion channels.[7]
Handling and Safety: As a novel research chemical, 4-[2-(1-Naphthyloxy)ethyl]piperidine HCl should be handled with appropriate care. It is a hydrochloride salt and may be corrosive or irritating. Piperidine derivatives can be toxic if ingested or absorbed through the skin.[8] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
4-[2-(1-Naphthyloxy)ethyl]piperidine HCl is a well-defined chemical entity with potential for use in various fields of chemical and biological research. This guide has provided its definitive chemical formula and molecular weight, outlined a robust synthetic strategy, and detailed essential protocols for its analytical validation. By establishing this foundational knowledge, this document aims to empower researchers to confidently utilize this compound in their studies.
References
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PubChem. 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride. National Center for Biotechnology Information. [Link]
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Il Farmaco. Synthesis and preliminary pharmacological results on new naphthalene derivatives as 5-HT4 receptor ligands. ScienceDirect. [Link]
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Witzel, M., et al. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules. [Link]
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Banks, H. D. Piperidine Synthesis. Defense Technical Information Center. [Link]
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Aliev, O. I., et al. The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1- yl)-Containing Piperidine Derivatives in Experimental Animal Models. FABAD Journal of Pharmaceutical Sciences. [Link]
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Wen, J., et al. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry. [Link]
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Wen, J., et al. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ResearchGate. [Link]
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